molecular formula C22H22N4O4S2 B11427373 6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11427373
M. Wt: 470.6 g/mol
InChI Key: HUXQQPPJPYGODG-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with appropriate bromo ketones under microwave irradiation . This method is advantageous due to its high yield, purity, and the avoidance of toxic transition-metal catalysts. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium azide or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the synthesis of coenzyme A . This inhibition disrupts the bacterial metabolism, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

  • 6-(4-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(2,4-dichlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C22H22N4O4S2/c1-14-20(21(27)24-12-11-15-3-9-18(10-4-15)32(23,28)29)31-22-25-19(13-26(14)22)16-5-7-17(30-2)8-6-16/h3-10,13H,11-12H2,1-2H3,(H,24,27)(H2,23,28,29)

InChI Key

HUXQQPPJPYGODG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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